Methyl piperate

Description

Structure

3D Structure

Properties

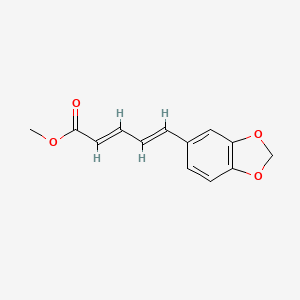

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate |

InChI |

InChI=1S/C13H12O4/c1-15-13(14)5-3-2-4-10-6-7-11-12(8-10)17-9-16-11/h2-8H,9H2,1H3/b4-2+,5-3+ |

InChI Key |

VOZJBFJHMHRLDN-ZUVMSYQZSA-N |

Isomeric SMILES |

COC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

COC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyl Piperate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperate, a naturally occurring compound isolated from Piper longum, has demonstrated significant biological activity, primarily as an inhibitor of monoamine oxidase (MAO). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with MAO enzymes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The principal mechanism of action of this compound is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters. This compound exhibits competitive and reversible inhibition of both MAO-A and MAO-B isoforms, with a notable selectivity for MAO-B.

Monoamine oxidases are located on the outer mitochondrial membrane and catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for its potential therapeutic effects, particularly in neurological disorders.

Quantitative Data on MAO Inhibition

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory constants.

| Parameter | MAO-A | MAO-B | Total MAO | Reference |

| IC50 (µM) | 27.1 | 1.6 | 3.6 | |

| Ki (µM) | 23.5 | 1.3 | - |

-

IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the MAO enzyme activity.

-

Ki: The inhibition constant, indicating the binding affinity of this compound to the enzyme. A lower Ki value signifies a higher binding affinity.

The data clearly indicates that this compound is a more potent inhibitor of MAO-B than MAO-A, as evidenced by the lower IC50 and Ki values for MAO-B.

Signaling Pathways

The inhibition of MAO by this compound initiates a cascade of events within the central nervous system. The primary consequence is the increased availability of monoamine neurotransmitters, which then modulate various downstream signaling pathways.

Figure 1: Signaling pathway of MAO inhibition by this compound.

Furthermore, the inhibition of MAO can influence cellular signaling pathways associated with oxidative stress and inflammation. MAO activity is a source of reactive oxygen species (ROS), and its inhibition can lead to a reduction in oxidative stress. Additionally, monoamine neurotransmitters can modulate inflammatory pathways, including the NF-κB and PI3K/AKT signaling cascades.

Technical Guide: Natural Sources and Isolation of Methyl Piperate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of methyl piperate, a bioactive compound of significant interest, and details the methodologies for its extraction and isolation. The information is curated for professionals in research and drug development, with a focus on quantitative data and detailed experimental protocols.

Introduction to this compound

This compound, chemically known as methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate, is an alkaloid found in various plant species, most notably within the Piper genus.[1][2] It is structurally related to piperine, the major pungent compound in black pepper. Research has highlighted its potential pharmacological activities, including the significant and selective inhibition of monoamine oxidase B (MAO-B), suggesting its potential in the development of treatments for neurological disorders.[3][4] This guide focuses on its origins in nature and the technical procedures for its isolation.

Natural Sources of this compound

This compound is predominantly found in plants of the Piperaceae family. The most well-documented sources include:

-

Piper longum L. (Long Pepper): This is the most significant and widely cited natural source of this compound.[3][5][6][7] It is considered a secondary alkaloid in the fruit, with piperine being the most abundant.[5] A long pepper extract described in a patent contains 0.82-3.11% this compound by weight.[8]

-

Piper retrofractum Vahl (Javanese Long Pepper): Closely related to P. longum, this species also contains this compound among its various piperine-analog compounds.[6]

-

Piper nigrum L. (Black Pepper): While famous for its high piperine content (3-9%), black pepper also serves as a source for this compound, though it is typically synthesized from the more abundant piperine isolated from this plant.[9][10][11]

-

Other Species: this compound has also been reported in other organisms, including Piper ribesioides and Piper schmidtii.[1]

Quantitative Data: this compound and Piperine Content

The yield of this compound can vary significantly based on the plant source, geographical origin, and the extraction and isolation methods employed. The following table summarizes key quantitative data from published studies.

| Plant Source | Compound | Method | Yield / Content | Reference |

| Piper longum L. fruit | This compound | Cold extraction (ethyl acetate) followed by column chromatography | 0.084% (w/w) | [5] |

| Piper longum L. extract | This compound | Not specified | 0.82 - 3.11% (w/w) | [8] |

| Piper nigrum L. fruit | Piperine | Maceration with glacial acetic acid | 4.45 - 4.6% (w/w) | [12] |

| Piper nigrum L. fruit | Piperine | Not specified | 3 - 9% (w/w) | [10] |

| Piper nigrum L. fruit | Piperine | Not specified | 2.5 - 8.07% (w/w) | [11] |

| Piper nigrum (Costa Rica) | Guineensine | Chloroform extraction, column chromatography | 0.21% (w/w) | [13] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The lipophilic nature of the compound dictates the use of organic solvents.

The process begins with the preparation of the plant material, followed by extraction to create a crude mixture of phytochemicals. This crude extract is then subjected to purification techniques, primarily column chromatography, to isolate the target compound.

Caption: Workflow for the isolation of this compound from plant material.

This protocol is based on the methodology described for the successful isolation of this compound from the fruit of Piper longum.[5]

A. Materials and Equipment:

-

Plant Material: Dried fruits of Piper longum.

-

Solvents: Petroleum ether (PE), Ethyl acetate (EtOAc), 96% Ethanol (EtOH), all analytical grade.

-

Chromatography: Silica gel for column chromatography (60-120 mesh).

-

Apparatus: Grinder/blender, extraction vessels, filtration apparatus (e.g., Buchner funnel), rotary evaporator, glass columns for chromatography, beakers, flasks.

B. Step 1: Sample Preparation

-

Clean the collected fruits of P. longum to remove any foreign matter.

-

Dry the fruits at room temperature for approximately three weeks or until they are completely moisture-free.

-

Grind the dried fruits into a fine powder using a mechanical grinder.

-

Store the powdered material in an airtight container to prevent reabsorption of moisture.

C. Step 2: Solvent Extraction

-

Macerate 1 kg of the dried plant powder with 2.5 L of ethyl acetate at room temperature for 7 days. Agitate the mixture periodically to ensure thorough extraction.

-

After the maceration period, filter the mixture to separate the solvent extract from the plant residue.

-

Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl acetate extract. Note: The original study also prepared extracts with petroleum ether and ethanol, but found the ethyl acetate extract to be the most active for their purposes.[5]

D. Step 3: Chromatographic Isolation and Purification

-

Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

-

Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it carefully onto the top of the prepared column.

-

Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows[5]:

-

Petroleum Ether : Ethyl Acetate (19:1, v/v)

-

Petroleum Ether : Ethyl Acetate (9:1, v/v)

-

Petroleum Ether : Ethyl Acetate (4:1, v/v)

-

Petroleum Ether : Ethyl Acetate (1:1, v/v)

-

-

Collect the eluate in fractions of a fixed volume (e.g., 20-25 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions that show a pure spot corresponding to this compound.

-

Evaporate the solvent from the combined fractions to obtain the isolated compound. The study cited obtained pale yellow crystals of this compound.[5]

Due to the much higher abundance of piperine in Piper species, an alternative route to obtain various piperate esters, including this compound, is through semi-synthesis.

-

Isolation of Piperine: Piperine is first isolated from Piper nigrum fruits, often with yields between 2.5% and 5%.[12][14] A common method is maceration with glacial acetic acid followed by partitioning into chloroform and crystallization.[15][16]

-

Hydrolysis to Piperic Acid: The isolated piperine is converted to piperic acid via alkaline hydrolysis, for example, using potassium hydroxide in ethanol.[9][10] This step typically achieves high yields (e.g., 86.96%).[9][10]

-

Esterification: The resulting piperic acid is then reacted with the corresponding alcohol (in this case, methanol) to form the ester. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, is an effective method for this conversion, with reported yields for various piperate esters ranging from 62% to 93%.[9][10]

Compound Identification and Characterization

Following isolation, the identity and purity of this compound must be confirmed using standard analytical techniques. The literature confirms the use of the following methods:

-

Thin-Layer Chromatography (TLC): For monitoring column fractions and assessing purity.[16]

-

Spectroscopic Methods:

-

Ultraviolet (UV) Spectroscopy: To observe characteristic absorbance peaks.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[5][16]

-

References

- 1. This compound | C13H12O4 | CID 9921021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 500801423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylpiperate derivatives from Piper longum and their inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 6190-46-1 [m.chemicalbook.com]

- 5. maas.edu.mm [maas.edu.mm]

- 6. Spice Pages: Long Pepper (Piper longum/retrofractum) [gernot-katzers-spice-pages.com]

- 7. Long pepper - Wikipedia [en.wikipedia.org]

- 8. CN101352487B - Long pepper extract, preparation method thereof, medicament composition and uses thereof - Google Patents [patents.google.com]

- 9. Development of piperic acid derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Determination and risk characterisation of bio-active piperine in black pepper and selected food containing black pepper consumed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mitrask.com [mitrask.com]

- 16. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Piperate: A Technical Guide on its Monoamine Oxidase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperate, a derivative of piperine, the primary pungent component of black pepper, has emerged as a noteworthy monoamine oxidase (MAO) inhibitor. This technical guide provides an in-depth analysis of its inhibitory profile against both MAO-A and MAO-B isoforms. The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key concepts to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of enzymes crucial for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Their two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease, respectively. The inhibition of MAO-A increases the synaptic availability of serotonin and norepinephrine, leading to antidepressant effects. Conversely, MAO-B inhibition prevents the breakdown of dopamine, a strategy employed to manage Parkinson's disease symptoms.

This compound, chemically known as methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate, is a compound structurally related to piperine. Recent scientific investigations have highlighted its potential as a competitive inhibitor of both MAO-A and MAO-B, with a notable selectivity towards the latter. This dual inhibitory action, combined with its natural product origin, makes this compound a compelling subject for further pharmacological investigation.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified through the determination of IC50 and Ki values. The available data from studies on mouse brain mitochondrial MAO are summarized below.

| Parameter | MAO-A | MAO-B | Reference |

| IC50 (µM) | 27.1 | 1.6 | [1][2][3][4] |

| Ki (µM) | 23.5 | 1.3 | [1][4] |

Table 1: In vitro inhibitory activity of this compound against MAO-A and MAO-B.

The data clearly indicates that this compound is a more potent inhibitor of MAO-B than MAO-A, as evidenced by the lower IC50 and Ki values for MAO-B. The mode of inhibition has been identified as competitive for both isoforms[1][4].

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the assessment of its MAO inhibitory activity.

Synthesis of this compound from Piperine

A common method for the synthesis of this compound involves the hydrolysis of piperine to piperic acid, followed by esterification.

Materials:

-

Piperine

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Methanol

-

Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Organic solvents (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Hydrolysis of Piperine: Piperine is refluxed with an ethanolic solution of potassium hydroxide to yield the potassium salt of piperic acid.

-

Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate piperic acid.

-

Isolation of Piperic Acid: The precipitated piperic acid is filtered, washed with water, and dried.

-

Esterification: The obtained piperic acid is refluxed in methanol with a catalytic amount of sulfuric acid.

-

Work-up: The reaction mixture is concentrated, neutralized with a saturated solution of sodium bicarbonate, and extracted with an organic solvent.

-

Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The product can be further purified by recrystallization or column chromatography[2][3][4].

Monoamine Oxidase Inhibition Assay (Fluorometric Method)

The inhibitory activity of this compound is typically assessed using a fluorometric assay with kynuramine as a substrate. This method is sensitive and suitable for determining the activity of both MAO-A and MAO-B.

Materials:

-

Mouse brain mitochondria (as a source of MAO-A and MAO-B)

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (selective MAO-B inhibitor)

-

Perchloric acid

-

Sodium hydroxide (NaOH)

-

Fluorometer

Procedure:

-

Enzyme Preparation: Mitochondria are isolated from mouse brain tissue by differential centrifugation. The final mitochondrial pellet is resuspended in potassium phosphate buffer.

-

Assay Mixture: The reaction mixture contains potassium phosphate buffer, the enzyme preparation (mitochondria), and varying concentrations of this compound or a reference inhibitor.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific duration at 37°C.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, kynuramine.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction is stopped by the addition of perchloric acid.

-

Measurement: The mixture is centrifuged, and the supernatant is transferred to a new tube. Sodium hydroxide is added to the supernatant to induce the cyclization of the product, 4-hydroxyquinoline, which is fluorescent.

-

Fluorescence Reading: The fluorescence of 4-hydroxyquinoline is measured using a fluorometer with an excitation wavelength of approximately 315 nm and an emission wavelength of approximately 380 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (without inhibitor). IC50 values are determined from the dose-response curves. To determine the activity of MAO-A and MAO-B specifically, parallel experiments are conducted using selective substrates or in the presence of selective inhibitors (clorgyline for MAO-A and selegiline for MAO-B).

Mechanism of Action: Competitive Inhibition

Kinetic studies have revealed that this compound acts as a competitive inhibitor of both MAO-A and MAO-B[1][4]. This mode of inhibition implies that this compound binds to the active site of the enzyme, the same site where the natural monoamine substrates bind. By occupying the active site, this compound prevents the substrate from binding and being metabolized, thereby reducing the overall activity of the enzyme.

Pharmacokinetics of Piperine Derivatives

While specific pharmacokinetic data for this compound is not extensively available, studies on its parent compound, piperine, and other derivatives provide valuable insights. Piperine is known to be well-absorbed orally and can significantly enhance the bioavailability of other drugs by inhibiting drug-metabolizing enzymes and P-glycoprotein[5][6].

In vivo studies in rats have shown that piperine itself has a half-life of approximately 1.2 to 7.9 hours depending on the route of administration[7]. It is important to note that the ester functional group in this compound may lead to a different pharmacokinetic profile compared to the amide group in piperine, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Further research is warranted to elucidate the specific pharmacokinetic parameters of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a monoamine oxidase inhibitor, with a preferential inhibitory activity against MAO-B. Its competitive mode of action and natural product origin make it an attractive candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

-

Detailed Pharmacokinetic Studies: Elucidating the ADME profile of this compound is crucial for its development as a therapeutic agent.

-

In Vivo Efficacy Studies: Assessing the in vivo efficacy of this compound in animal models of Parkinson's disease and depression will be a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound could lead to the discovery of more potent and selective MAO inhibitors.

-

Safety and Toxicity Profiling: Comprehensive toxicological studies are necessary to establish the safety profile of this compound.

The information presented in this technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a promising lead compound in the field of neuroscience drug discovery.

References

- 1. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antibacterial Spectrum of Methyl Piperate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of methyl piperate, a naturally occurring compound isolated from plants of the Piper genus, notably Piper longum (long pepper). This document synthesizes available research data to offer insights into its spectrum of activity, potency, and the experimental methodologies used for its evaluation.

Introduction

This compound, the methyl ester of piperic acid, has emerged as a compound of interest in the search for novel antimicrobial agents. Its presence in various Piper species, which have a long history in traditional medicine for treating infections, has prompted scientific investigation into its specific antibacterial efficacy. This guide focuses on the quantitative assessment of this compound's ability to inhibit or kill various bacterial pathogens, the methods employed in these assessments, and the current understanding of its mechanism of action.

Antibacterial Spectrum and Potency

The antibacterial activity of this compound has been evaluated against a range of both Gram-positive and Gram-negative bacteria. The primary metrics used to quantify its potency are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A study has reported a uniform MIC value for this compound against several bacterial strains, indicating a broad-spectrum potential.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | Clinical Relevance | MIC (mg/mL) |

| Escherichia coli LT | Gram-negative | Diarrhea | 0.03[1] |

| Escherichia coli EHEC | Gram-negative | Diarrhea | 0.03[1] |

| Staphylococcus epidermidis (MKL-50) | Gram-positive | Urinary Tract Infections | 0.03[1] |

| Staphylococcus epidermidis (MKL-68) | Gram-positive | Urinary Tract Infections | 0.03[1] |

| Staphylococcus aureus | Gram-positive | Skin/soft tissue abscesses | 0.03[1] |

| Bacillus subtilis | Gram-positive | Food poisoning | 0.03[1] |

Data sourced from a study on this compound isolated from Piper longum L.[1]

The agar disc diffusion method provides a qualitative and semi-quantitative measure of antibacterial activity. The diameter of the zone of inhibition around a disc impregnated with the test compound is indicative of its efficacy. This compound has demonstrated significant zones of inhibition against various pathogens, in some cases exceeding that of the standard antibiotic tetracycline.[1]

Table 2: Zone of Inhibition of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Tetracycline (Standard) Zone of Inhibition (mm) |

| Klebsiella species | 16 - 42 | Not specified |

| Citrobacter species | 16 - 42 | Not specified |

| Pseudomonas aeruginosa | 16 - 42 | Not specified |

| Salmonella typhi | 16 - 42 | Not specified |

| Escherichia coli YCH 149 | 16 - 42 | Not specified |

| Shigella flexneri | 16 - 42 | Not specified |

| Proteus species | 16 - 42 | Not specified |

| Staphylococcus aureus | 16 - 42 | Not specified |

| Vibrio cholerae O1 | 16 - 42 | Not specified |

| Salmonella paratyphi A | Less potent than tetracycline | Not specified |

| Escherichia coli ATCC | Less potent than tetracycline | Not specified |

The range of 16-42 mm represents the overall reported zones of inhibition for this compound against the listed bacteria. The study noted that for most of these strains, the activity was more potent than tetracycline.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial spectrum.

This method is used to qualitatively assess the antibacterial activity of a compound.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

-

Inoculation: A standardized suspension of the test bacterium (typically a 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate.

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone Measurement: The diameter of the clear zone of no bacterial growth around the disc is measured in millimeters.

This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Bacterial Inoculum: A standardized bacterial suspension is prepared and added to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by using a colorimetric indicator like resazurin.[2]

Visualizations

Caption: Workflow for determining the antibacterial spectrum of this compound.

While specific signaling pathways for this compound are not yet fully elucidated, research on black pepper extracts, from which this compound is derived, suggests a multi-faceted mechanism of action.[3]

References

- 1. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Messenger Functions of the Bacterial Cell Wall-derived Muropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperine, a phytochemical prevents the biofilm city of methicillin-resistant Staphylococcus aureus: A biochemical approach to understand the underlying mechanism. | Semantic Scholar [semanticscholar.org]

In Vitro Cytotoxic Effects of Piperine: A Technical Guide

Disclaimer: Initial literature searches for "methyl piperate" did not yield sufficient data to compile a technical guide. Given the structural similarity and the potential for it to be a derivative or a misnomer for the well-researched alkaloid, this guide focuses on the extensive in vitro cytotoxic effects of piperine . Piperine, a major component of black pepper, has demonstrated significant anti-cancer properties across a variety of cancer cell lines. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the cytotoxic mechanisms, experimental data, and relevant protocols.

Executive Summary

Piperine exerts its cytotoxic effects on cancer cells through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These actions are mediated by the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways, and through the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the quantitative data on piperine's cytotoxicity, detailed protocols for key in vitro assays, and visual representations of the underlying molecular pathways.

Quantitative Data: Cytotoxicity of Piperine

The cytotoxic potential of piperine has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure.

Table 1: IC50 Values of Piperine in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value | Reference |

| DLD-1 | Colorectal Cancer | 48 | ~125-250 µM | |

| SW480 | Colorectal Cancer | 48 | Dose-dependent decrease in viability | [1] |

| HT-29 | Colorectal Cancer | 48 | Dose-dependent decrease in viability | [1] |

| Caco-2 | Colorectal Cancer | 48 | Dose-dependent decrease in viability | [1] |

| K562 | Chronic Myeloid Leukemia | 72 | >150 µM | [2] |

| Lucena-1 (MDR) | Chronic Myeloid Leukemia | 72 | ~75 µM | [2] |

| FEPS (MDR) | Chronic Myeloid Leukemia | 72 | ~25 µM | [2] |

| A375SM | Melanoma | 24 | ~100 µM | [3] |

| A375P | Melanoma | 24 | <50 µM | [3] |

| HeLa | Cervical Cancer | 48 | 61.94 µg/mL | [4] |

| HRT-18 | Rectal Adenocarcinoma | Not Specified | Dose-dependent inhibition | [5] |

| HepG2 | Hepatocellular Carcinoma | 72 | 214 µM | [6] |

| MDA-MB-231 | Breast Cancer | 72 | 238 µM | [6] |

| A549 | Lung Adenocarcinoma | 72 | 198 µM | [6] |

| HSC-3 | Oral Cancer | 24 | ~100-150 µM | |

| KKU-100 | Cholangiocarcinoma | 24 | 539.47 µM | [7] |

| KKU-100 | Cholangiocarcinoma | 48 | 103.93 µM | [7] |

| KKU-100 | Cholangiocarcinoma | 72 | 37.50 µM | [7] |

| KKU-M452 | Cholangiocarcinoma | 24 | 149.07 µM | [7] |

| KKU-M452 | Cholangiocarcinoma | 48 | 67.58 µM | [7] |

| KKU-M452 | Cholangiocarcinoma | 72 | 45.46 µM | [7] |

| MCF-7 | Breast Cancer | 48 | IC50 determined | [8][9] |

| ACP02 | Gastric Cancer | 72 | 12.06 µg/mL (for P2 sample) | [10] |

| HCT 116 | Colon Cancer | Not Specified | More sensitive than Caco-2 | [11] |

| CCRF-CEM | Leukemia | Not Specified | More sensitive than CEM/ADR 5000 | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of piperine's cytotoxic effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate the plate overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: The following day, treat the cells with various concentrations of piperine. A vehicle control (e.g., DMSO) should be included. The final volume in each well should be uniform, typically 100 µL.[12]

-

Incubation: Incubate the cells with piperine for the desired period (e.g., 24, 48, or 72 hours).[2][3]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[2][13]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4][13]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask and treat with the desired concentrations of piperine for the specified duration.[15]

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.[15]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[15]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2 µL of Propidium Iodide (PI) staining solution.[14][15]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with piperine as described for the apoptosis assay.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[3][16]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[16]

-

RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate to degrade RNA.[3][16]

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension.[3][16]

-

Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[16]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use software to model the cell cycle distribution based on DNA content.[3]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for studying the expression levels of proteins involved in apoptosis and cell cycle regulation.[7]

Protocol:

-

Cell Lysis: After treatment with piperine, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay) to ensure equal loading.[10]

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 3% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, p53) overnight at 4°C with gentle agitation.[10]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[10]

Mechanisms of Action and Signaling Pathways

Piperine's cytotoxic effects are attributed to its ability to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways.

Induction of Apoptosis

Piperine promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is characterized by:

-

Increased ROS Production: Piperine treatment leads to an increase in intracellular reactive oxygen species (ROS), which can trigger mitochondrial dysfunction.[5][15]

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3][8]

-

Caspase Activation: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3][8][15]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[3][14]

Cell Cycle Arrest

Piperine has been shown to cause cell cycle arrest, primarily at the G1 or G2/M phases, depending on the cancer cell type.[5][14] This is achieved by:

-

Modulation of Cyclins and CDKs: Piperine can down-regulate the expression of cyclins like cyclin D1 and up-regulate cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[13][14]

-

DNA Damage Response: In some melanoma cells, piperine induces DNA damage, leading to the activation of the ATR/Chk1 signaling pathway, which contributes to G1 arrest.[14]

Key Signaling Pathways Involved

-

PI3K/Akt Pathway: Piperine often inhibits the phosphorylation of Akt, a key survival kinase. This inhibition contributes to its pro-apoptotic effects.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by piperine. Depending on the cellular context, piperine can activate pro-apoptotic JNK and p38, while inhibiting the pro-survival ERK signaling.[3]

Visualizations

Experimental Workflow Diagrams

Caption: General workflows for key in vitro cytotoxicity assays.

Signaling Pathway Diagrams

Caption: Piperine-induced intrinsic apoptosis pathway.

Caption: Overview of signaling pathways modulated by piperine.

Conclusion

Piperine demonstrates significant potential as a cytotoxic agent against a variety of cancer cell lines in vitro. Its multifaceted mechanism of action, involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways, makes it a compelling candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a foundational resource for researchers aiming to explore the anti-cancer properties of piperine and related compounds.

References

- 1. bosterbio.com [bosterbio.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. kumc.edu [kumc.edu]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. bio-rad.com [bio-rad.com]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Western blot protocol | Abcam [abcam.com]

The Structure-Activity Relationship of Methyl Piperate Derivatives: A Technical Guide for Drug Discovery

An In-depth Examination of a Promising Natural Product Scaffold for the Development of Novel Therapeutics

Methyl piperate, a naturally occurring compound found in plants of the Piper genus, has emerged as a compelling scaffold in medicinal chemistry. Its structural relationship to piperine, the main pungent component of black pepper, has prompted investigations into its own biological activities and those of its synthetic derivatives. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their potential as monoamine oxidase (MAO) inhibitors and cytotoxic agents. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support researchers and professionals in the field of drug development.

Core Structure and Biological Activities

This compound, the methyl ester of piperic acid, is characterized by a (2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dienoate backbone. This extended conjugated system and the terminal methylenedioxybenzene group are crucial features contributing to its bioactivity. The primary biological activity reported for the parent compound is the inhibition of monoamine oxidases, enzymes pivotal in the metabolism of neurotransmitters.

Monoamine Oxidase Inhibition

Research has demonstrated that this compound is a significant inhibitor of both MAO-A and MAO-B, with a notable selectivity towards MAO-B.[3][4] This makes it a promising lead for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibitors are clinically relevant.

Table 1: Monoamine Oxidase Inhibitory Activity of this compound [3][4]

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound | Total MAO | 3.6 | - | - |

| MAO-A | 27.1 | 23.5 | Competitive | |

| MAO-B | 1.6 | 1.3 | Competitive |

The competitive nature of the inhibition suggests that this compound interacts directly with the active site of the MAO enzymes. The higher potency against MAO-B indicates a structural preference in the binding pocket of this isoform.

Structure-Activity Relationship (SAR) Studies

While extensive SAR studies on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from the evaluation of various piperic acid esters and closely related piperine amides.

Modifications of the Ester Group and Cytotoxic Activity

A key area of derivatization is the modification of the methyl ester group to explore other biological activities, such as cytotoxicity against cancer cell lines. A study by Sakata et al. systematically evaluated a series of piperic acid esters, revealing important SAR trends.[1]

Table 2: Cytotoxicity of Piperic Acid Esters Against Human Oral Squamous Carcinoma (HSC-2) and Normal Human Gingival Fibroblast (HGF) Cell Lines [1]

| Compound (Ester Group) | CC50 (µM) - HSC-2 (Tumor) | CC50 (µM) - HGF (Normal) | Tumor Specificity Index (TS) |

| Methyl | > 1000 | > 1000 | - |

| Ethyl | 536 | 639 | 1.2 |

| Propyl | 711 | 903 | 1.3 |

| Butyl | 1020 | 1140 | 1.1 |

| Decyl | > 1000 | > 1000 | - |

| Phenylmethyl (Benzyl) | 148 | 276 | 1.9 |

| 2-Phenylethyl | 123 | 313 | 2.5 |

| 2-(4-Methoxyphenyl)ethyl | 108 | 295 | 2.7 |

| 2-(3,4-Dihydroxyphenyl)ethyl | 78 | 523 | 6.7 |

| 3-Phenylpropyl | > 1000 | > 1000 | - |

| 4-Phenylbutyl | > 1000 | > 1000 | - |

-

Alkyl Chain Length: Simple alkyl esters (methyl, ethyl, propyl, butyl) show low cytotoxicity. There is no clear trend with increasing chain length in this short series, and longer chains like decyl are inactive.[1]

-

Aromatic Esters: The introduction of a phenyl ring in the ester moiety (phenylmethyl and phenylethyl esters) significantly increases cytotoxicity.[1]

-

Substituents on the Phenyl Ring: Electron-donating groups (methoxy, dihydroxy) on the phenyl ring of the phenylethyl ester enhance cytotoxic activity and, importantly, tumor specificity. The 2-(3,4-dihydroxyphenyl)ethyl ester was the most potent and selective compound in the series.[1]

-

Linker Length in Phenylalkyl Esters: The distance between the ester oxygen and the phenyl ring appears to be critical. Phenylpropyl and phenylbutyl esters were found to be inactive, suggesting an optimal linker length of one or two carbons.[1]

Signaling Pathways and Experimental Workflows

Apoptosis Induction by Active Piperic Acid Esters

The most potent cytotoxic derivative identified, (2E,4E)-5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid 2-(3,4-dihydroxyphenyl)ethyl ester, was found to induce apoptosis, as evidenced by the cleavage of caspase-3.[1] This suggests a potential mechanism of action for its anticancer effects.

General Workflow for Synthesis and Evaluation

The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological evaluation. This process is iterative, with the results of biological assays informing the design of subsequent generations of compounds.

Experimental Protocols

General Synthesis of Piperic Acid Esters

This protocol is adapted from the method described for the synthesis of various piperic acid esters and can be applied to generate a library of this compound derivatives.[1][5]

Step 1: Preparation of Piperic Acid from Piperine (if required)

-

Reflux piperine (1 equivalent) with 2 M ethanolic potassium hydroxide for 24-26 hours.

-

After cooling, evaporate the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate piperic acid.

-

Filter the precipitate, wash with water, and recrystallize from acetone to yield pure piperic acid.

Step 2: Esterification to Form Piperic Acid Esters

-

To a solution of piperic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (2-3 equivalents).

-

Reflux the mixture for 1 hour to form piperoyl chloride. Remove excess thionyl chloride under reduced pressure.

-

Dissolve the resulting piperoyl chloride in fresh dichloromethane.

-

In a separate flask, prepare a solution of the desired alcohol (e.g., methanol for this compound, or a substituted phenylethyl alcohol) (1 equivalent) in dichloromethane.

-

Slowly add the alcohol solution to the piperoyl chloride solution at room temperature and stir for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired piperic acid ester.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the methods used to determine the MAO inhibitory activity of this compound.[3][4]

Enzyme Preparation:

-

Prepare mouse brain mitochondria as the source of MAO-A and MAO-B enzymes through differential centrifugation of brain homogenates.

Assay Procedure:

-

Pre-incubate the mitochondrial preparation with various concentrations of the test compound (e.g., this compound) in a phosphate buffer (pH 7.4) for 15 minutes at 37°C.

-

Initiate the MAO-A reaction by adding a specific substrate, [14C]5-hydroxytryptamine. For the MAO-B reaction, use [14C]phenylethylamine as the substrate.

-

Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding an acid solution (e.g., 2 M HCl).

-

Extract the radioactive metabolites using an organic solvent (e.g., ethyl acetate/toluene).

-

Quantify the radioactivity in the organic phase using a liquid scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

For kinetic studies (to determine Ki and inhibition type), perform the assay with varying concentrations of both the substrate and the inhibitor, and analyze the data using Lineweaver-Burk plots.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines, as used in the evaluation of piperic acid esters.[1]

Cell Culture:

-

Culture the desired cancer cell lines (e.g., HSC-2) and normal cell lines (e.g., HGF) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (piperic acid esters) dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.1%). Include a vehicle control.

-

Incubate the plates for 48 hours.

-

After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

-

Remove the medium and dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The structure-activity relationships of this compound derivatives highlight a scaffold with significant therapeutic potential. The parent compound, this compound, is a selective and competitive inhibitor of MAO-B, making it a valuable starting point for the design of new drugs for neurodegenerative diseases. Furthermore, modification of the ester moiety has been shown to unlock potent and selective cytotoxic activity against cancer cells, with a clear SAR indicating that substituted phenylethyl esters are particularly effective. The induction of apoptosis via caspase-3 activation provides a mechanistic basis for this anticancer activity.

Future research should focus on a more extensive exploration of the chemical space around the this compound scaffold. This includes:

-

Systematic variation of the ester group with a wider range of alkyl, aryl, and heterocyclic alcohols to further refine the SAR for cytotoxicity and potentially uncover other biological activities.

-

Modification of the piperic acid backbone , such as saturation of the double bonds or substitution on the methylenedioxybenzene ring, to investigate their impact on MAO inhibition and selectivity.

-

In-depth mechanistic studies to identify the direct molecular targets of the cytotoxic derivatives and to fully elucidate the signaling pathways involved.

-

Pharmacokinetic and in vivo efficacy studies of the most promising lead compounds to assess their drug-like properties and therapeutic potential in animal models.

By leveraging the insights presented in this guide, researchers can effectively advance the development of this compound derivatives as a new class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylpiperate derivatives from Piper longum and their inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Crystalline Methyl Piperate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperate, a naturally occurring ester derived from piperic acid, is a compound of increasing interest in the pharmaceutical and agrochemical industries. Its structural similarity to piperine, the primary pungent constituent of black pepper, has prompted investigations into its own biological activities, including its role as a monoamine oxidase (MAO) inhibitor. A thorough understanding of the physicochemical properties of its crystalline form is paramount for its development as a therapeutic or commercial agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of crystalline this compound, details relevant experimental protocols, and visualizes key molecular interactions and experimental workflows. While extensive data exists for its parent compound, piperine, this guide focuses on the specific properties of this compound, noting where data is inferred or where further experimental characterization is required.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various solvents, its absorption and distribution in biological systems, and its suitability for different formulation strategies.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate | [1] |

| Synonyms | Methyl (2E,4E)-5-(benzo[d][2][3]dioxol-5-yl)penta-2,4-dienoate, Piperic acid methyl ester, Piperinic acid methyl ester | [2] |

| CAS Number | 6190-46-1 | [2] |

| Molecular Formula | C₁₃H₁₂O₄ | [2] |

| Molecular Weight | 232.23 g/mol | [2] |

| Appearance | Crystalline solid | - |

| Melting Point | 146 °C | - |

| Solubility | Data not available. Expected to have low aqueous solubility, similar to piperine. | - |

| LogP (Predicted) | 2.84 | - |

Crystal Structure

Recommendation for Experimental Protocol: Single-Crystal X-Ray Diffraction

To elucidate the precise three-dimensional arrangement of this compound in its crystalline state, the following experimental protocol is recommended:

-

Crystal Growth: High-quality single crystals of this compound should be grown from a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone) using slow evaporation, vapor diffusion, or cooling crystallization techniques.

-

Data Collection: A suitable single crystal is to be mounted on a goniometer and subjected to X-ray diffraction using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data should be collected at a controlled temperature, typically 100 K or 298 K.

-

Structure Solution and Refinement: The collected diffraction data will be used to solve the crystal structure ab initio or by molecular replacement if a suitable model is available. The structural model will then be refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Data to be Obtained: This analysis will yield crucial information including the crystal system, space group, unit cell dimensions, and details of intermolecular interactions such as hydrogen bonding and π-π stacking.

Stability Profile

Detailed experimental stability data for this compound is not extensively reported. However, stability-indicating assay methods developed for its parent compound, piperine, can be adapted to assess the stability of this compound under various stress conditions.

Recommended Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following conditions are recommended:

-

Acidic Hydrolysis: Treat a solution of this compound in a suitable organic solvent with 0.1 N HCl at a controlled temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Expose a solution of this compound to 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of crystalline this compound to dry heat (e.g., 80 °C) for an extended period.

-

Photolytic Degradation: Expose a solution and a solid sample of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Analysis: At specified time points, samples should be withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.

Experimental Protocols

Synthesis of Crystalline this compound

A common method for the synthesis of this compound involves the esterification of piperic acid. A representative protocol is as follows:

-

Preparation of Piperic Acid: Piperine is hydrolyzed to piperic acid by refluxing with an alcoholic solution of potassium hydroxide.

-

Esterification: The resulting piperic acid is then esterified by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a milder method like the Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Purification and Crystallization: The crude this compound is purified by column chromatography on silica gel. The purified product is then crystallized from a suitable solvent, such as methanol or ethanol, to yield crystalline this compound.

Determination of Monoamine Oxidase (MAO) Inhibition

The inhibitory effect of this compound on MAO-A and MAO-B can be determined using a fluorometric assay.

-

Enzyme Source: Mitochondria isolated from mouse brain or recombinant human MAO-A and MAO-B can be used as the enzyme source.

-

Assay Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine), using a fluorescent probe.

-

Procedure: a. The enzyme is pre-incubated with varying concentrations of this compound. b. The reaction is initiated by the addition of the substrate. c. The fluorescence is measured over time using a microplate reader.

-

Data Analysis: The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated from the dose-response curves.

Visualizations

Signaling Pathway: Inhibition of Monoamine Oxidase

This compound has been shown to be a competitive inhibitor of both MAO-A and MAO-B, with a greater selectivity for MAO-B. This inhibition prevents the breakdown of monoamine neurotransmitters.

Caption: Competitive inhibition of MAO by this compound.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of crystalline this compound from piperine is outlined below.

Caption: Synthesis and purification of crystalline this compound.

Conclusion

This technical guide has consolidated the available physicochemical data for crystalline this compound. While fundamental properties such as molecular weight and melting point are established, there is a notable absence of detailed experimental data regarding its crystal structure and stability profile. The provided experimental protocols, adapted from methodologies for related compounds, offer a clear path for obtaining this critical information. The visualization of its mechanism of MAO inhibition and synthetic workflow provides a valuable conceptual framework for researchers. Further empirical studies are essential to fully characterize crystalline this compound and unlock its potential in drug development and other scientific applications.

References

An In-depth Technical Guide to Methyl Piperate: Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperate, a naturally occurring compound found in various Piper species, has garnered significant interest in the scientific community for its diverse biological activities. As a derivative of piperic acid and closely related to the well-known alkaloid piperine, this compound serves as a crucial intermediate in chemical syntheses and possesses intrinsic therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. It further details its known biological activities, including its role as a monoamine oxidase inhibitor and an antibacterial agent, and outlines experimental protocols for its isolation and synthesis. This document aims to be a valuable resource for researchers and professionals in drug discovery and development.

Discovery and History

The history of this compound is intrinsically linked to the study of the chemical constituents of the Piper genus, most notably black pepper (Piper nigrum) and long pepper (Piper longum). The parent compound, piperine, was first isolated in 1819, and subsequent research focused on elucidating its structure and that of its hydrolysis products, piperic acid and piperidine[1].

While a definitive first isolation of this compound is not prominently documented, early 20th-century research into the derivatives of piperic acid laid the groundwork for its characterization. A 1911 publication by Theodor Posner in Berichte der Deutschen Chemischen Gesellschaft provides an early reference to the methyl ester of piperic acid, suggesting its synthesis and study around this period. More recent research has focused on its isolation from natural sources like Piper longum and its pharmacological properties[2][3]. Today, this compound is recognized as a significant phytochemical with potential applications in neuroscience and infectious diseases.

Physicochemical and Spectroscopic Data

This compound presents as a pale yellow crystalline solid. A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | [4] |

| Molecular Weight | 232.23 g/mol | [4] |

| CAS Number | 6190-46-1 | [4] |

| Melting Point | 146 °C (from methanol) | |

| Appearance | Pale yellow crystals | [3] |

| Solubility | Soluble in DMSO |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.45 (dd, J=10.8, 15.3 Hz, 1H), 7.02 (d, J=1.6 Hz, 1H), 6.94 (dd, J=1.7, 8.0 Hz, 1H), 6.84 (d, J=15.0 Hz, 1H), 6.81 (d, J=8.0 Hz, 1H), 6.73 (dd, J=11.0, 15.0 Hz, 1H), 6.05 (s, 2H), 5.95 (d, 1H), 3.85 (s, 3H) | |

| UV (MeOH) | λmax: 340 nm | |

| IR (KBr) | ν (cm⁻¹): 1703, 1616, 1606 |

Experimental Protocols

Isolation from Piper longum

The following protocol describes the isolation of this compound from the fruit of Piper longum.

-

Extraction:

-

Air-dry the fruits of Piper longum and grind them into a coarse powder.

-

Perform a cold extraction of the powdered material (1 kg) with ethyl acetate (2.5 L) for 7 days.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain the crude ethyl acetate extract.

-

-

Chromatographic Purification:

-

Pack a silica gel column (400 g) using a wet method with petroleum ether.

-

Apply the crude ethyl acetate extract to the column.

-

Elute the column sequentially with solvent systems of increasing polarity, such as petroleum ether:ethyl acetate mixtures (e.g., 19:1, 9:1, 4:1, 1:1 v/v).

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine the fractions containing the desired compound.

-

Evaporate the solvent from the combined fractions to yield pure this compound as pale yellow crystals.

-

-

Identification:

-

Confirm the identity of the isolated compound using spectroscopic methods such as UV, FT-IR, ¹H NMR, and mass spectrometry[3].

-

Chemical Synthesis of this compound

This compound can be synthesized via a Wittig-Horner reaction followed by esterification.

-

Synthesis of Methyl 4-(diethoxyphosphinyl)-2-butenoate:

-

This step involves the reaction of methyl 4-bromo-2-butenoate with triethylphosphite.

-

-

Wittig-Horner Reaction to form this compound:

-

Prepare a solution of sodium methoxide by dissolving sodium metal (0.5 g, 22 mmol) in absolute methanol (25 mL) in a dry round-bottom flask under a fume hood. Allow the solution to cool to room temperature.

-

The previously synthesized methyl 4-(diethoxyphosphinyl)-2-butenoate is reacted with the sodium methoxide solution to generate a phosphonate carbanion in the presence of piperonal.

-

The phosphonate carbanion undergoes a Wittig-type reaction with piperonal to form this compound.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into cold water (200 mL) and stir for 45 minutes.

-

Isolate the resulting solid by vacuum filtration and wash with cold water (50 mL).

-

Recrystallize the crude solid from ethyl acetate to obtain pure this compound.

-

Biological Activities and Mechanism of Action

Monoamine Oxidase (MAO) Inhibition

This compound has been identified as a significant inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of monoamine neurotransmitters.

Table 3: Inhibitory Activity of this compound against MAO-A and MAO-B

| Parameter | MAO-A | MAO-B | Source |

| IC₅₀ | 27.1 µM | 1.6 µM | [2] |

| Kᵢ | 23.5 µM | 1.3 µM | [2] |

| Inhibition Type | Competitive | Competitive | [2] |

The data indicates that this compound is a selective and competitive inhibitor of MAO-B over MAO-A[2]. This selective inhibition of MAO-B is a desirable characteristic for potential therapeutic agents in the treatment of neurodegenerative disorders like Parkinson's disease.

The mechanism of competitive inhibition involves the binding of this compound to the active site of the MAO enzyme, thereby preventing the binding and subsequent degradation of natural substrates like dopamine.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity against a range of bacterial strains.

Table 4: Antibacterial Activity of this compound

| Bacterial Strain | Activity | Source |

| Escherichia coli | Active | [3] |

| Staphylococcus aureus | Active | [3] |

| Klebsiella species | Active | [3] |

| Pseudomonas aeruginosa | Active | [3] |

| Salmonella typhi | Active | [3] |

| Shigella flexneri | Active | [3] |

| Vibrio cholerae O1 | Active | [3] |

A study reported a minimum inhibitory concentration (MIC) of 0.03 mg/mL for this compound against several strains of E. coli and S. epidermidis[3]. This broad-spectrum activity suggests its potential as a lead compound for the development of new antibacterial agents.

UV Protection

Derivatives of piperic acid, including this compound, have been investigated for their potential as UV protection agents. A study on various piperate esters found that they exhibit significant Sun Protection Factor (SPF) values. For a 5% oil-in-water emulsion, this compound showed an SPF value of 2.68 ± 0.17. While this is lower than other esters tested in the same study, it indicates an inherent UV-absorbing capability.

Future Perspectives

This compound continues to be a molecule of interest for drug discovery. Its selective MAO-B inhibition warrants further investigation for the development of therapies for neurodegenerative diseases. The antibacterial properties of this compound could be further explored to combat antibiotic-resistant bacteria. Additionally, its role as a synthetic intermediate can be leveraged to create novel derivatives with enhanced pharmacological activities. Future research should focus on in-vivo efficacy, safety profiling, and detailed structure-activity relationship studies to fully realize the therapeutic potential of this compound and its analogs.

Conclusion

This compound, a naturally derived compound with a rich history intertwined with the study of Piper species, has emerged as a promising scaffold in medicinal chemistry. Its well-characterized physicochemical properties, established protocols for isolation and synthesis, and documented biological activities, particularly as a selective MAO-B inhibitor, make it a valuable subject for ongoing research. This technical guide consolidates the current knowledge on this compound, providing a solid foundation for scientists and researchers to explore its full potential in the development of novel therapeutics.

References

Methodological & Application

Synthesis of Methyl Piperate from Piperic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl piperate from piperic acid via Steglich esterification. This method offers a mild and efficient route to this valuable compound, which serves as a key intermediate in the synthesis of various biologically active molecules.

Introduction

This compound, the methyl ester of piperic acid, is a naturally occurring compound found in plants of the Piper genus. It exhibits a range of interesting biological activities and is a crucial precursor for the synthesis of piperine and its analogues, which are subjects of extensive research in drug discovery. The protocol outlined below describes the synthesis using a dicyclohexylcarbodiimide (DCC) mediated esterification, which is well-suited for this conversion.

Data Presentation

A summary of the key quantitative data associated with the synthesis and characterization of this compound is presented in Table 1.

Table 1: Quantitative Data for the Synthesis and Characterization of this compound

| Parameter | Value | Reference |

| Synthesis | ||

| Method | Steglich Esterification | [1][2][3] |

| Yield | 84.94% | [4] |

| Physical Properties | ||

| Molecular Formula | C₁₃H₁₂O₄ | |

| Molecular Weight | 232.23 g/mol | |

| Melting Point | 146 °C (recrystallized from methanol) | |

| Analytical Data | ||

| ¹H NMR (CDCl₃) | ||

| δ 3.80 (s, 3H) | Methoxy group (-OCH₃) | [1] |

| δ 5.95-7.35 (m, 9H) | Vinylic and aromatic protons | |

| ¹³C NMR (CDCl₃) | [4] | |

| δ 51.5 | Methoxy carbon | |

| δ 101.6-148.9 | Vinylic and aromatic carbons | |

| δ 167.1 | Carbonyl carbon | |

| Mass Spectrometry (EI) | m/z 232 (M⁺) | |

| Infrared (IR) Spectroscopy (Predicted) | ||

| ~3010 cm⁻¹ | C-H stretch (aromatic and vinylic) | |

| ~2950 cm⁻¹ | C-H stretch (aliphatic) | |

| ~1715 cm⁻¹ | C=O stretch (ester) | |

| ~1630 cm⁻¹ | C=C stretch (alkene) | |

| ~1250, 1100 cm⁻¹ | C-O stretch (ester) |

Experimental Protocol

This section details the methodology for the synthesis of this compound from piperic acid.

Materials and Equipment

-

Piperic acid

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup

The reaction should be carried out in a well-ventilated fume hood. All glassware should be thoroughly dried to prevent hydrolysis of the reagents.

Synthetic Procedure

-

Reaction Mixture Preparation: In a dry round-bottom flask, dissolve piperic acid (1.0 eq) in anhydrous dichloromethane. To this solution, add methanol (1.2 eq), 4-dimethylaminopyridine (0.1 eq), and finally N,N'-dicyclohexylcarbodiimide (1.1 eq).[4]

-

Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TCM). The reaction is typically complete within 24 hours.[4]

Work-up and Purification

-

Removal of Dicyclohexylurea (DCU): Upon completion of the reaction, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. Wash the filter cake with a small amount of cold dichloromethane.

-

Solvent Evaporation: Combine the filtrate and the washings and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[4]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

Application Note: Quantification of Methyl Piperate using High-Performance Liquid Chromatography (HPLC)

Application Notes and Protocols for the Spectroscopic Analysis of Methyl Piperate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for methyl piperate, a naturally occurring organic compound. The included protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy in research and development settings.

Spectroscopic Data of this compound